N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide

medicinal chemistry regioisomerism structure-activity relationship

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide (CAS 2034471-54-8) is a synthetic heterocyclic small molecule with the molecular formula C16H15NO3S and a molecular weight of 301.4 g/mol. The compound integrates a benzothiophene core linked through a hydroxypropyl spacer to a furan-3-carboxamide moiety.

Molecular Formula C16H15NO3S
Molecular Weight 301.36
CAS No. 2034471-54-8
Cat. No. B2487597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide
CAS2034471-54-8
Molecular FormulaC16H15NO3S
Molecular Weight301.36
Structural Identifiers
SMILESCC(CNC(=O)C1=COC=C1)(C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18)
InChIKeyDSPMTWOUYXQNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide (CAS 2034471-54-8) – Key Molecular Features and Procurement Context


N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide (CAS 2034471-54-8) is a synthetic heterocyclic small molecule with the molecular formula C16H15NO3S and a molecular weight of 301.4 g/mol . The compound integrates a benzothiophene core linked through a hydroxypropyl spacer to a furan-3-carboxamide moiety. This structural architecture positions it within a broader chemotype explored for cannabinoid CB1 receptor modulation and anti-inflammatory activity, as described in medicinal chemistry campaigns targeting 1-benzo[b]thiophene and benzofuran derivatives [1].

Benzothiophene-furan-3-carboxamide chemotype for CB1 receptor studies
Regioisomeric identity requires analytical confirmation (furan-3 vs furan-2)
Hydroxypropyl spacer may influence solubility and metabolic profile

Why Generic Substitution Fails: Critical Substructure Discrimination in N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide and Its Closest Analogs


Interchanging this compound with near-analogs possessing identical molecular formulae is unreliable due to distinct regioisomeric and functional-group variations that critically influence target binding, metabolic stability, and solubility. For example, the furan-3-carboxamide regioisomer (CAS 2034471-54-8) differs from the furan-2-carboxamide variant (CAS 2034471-20-8) in the position of the carboxamide attachment, which alters hydrogen-bonding geometry and electronic distribution within the heterocyclic ring . Similarly, the presence of the hydroxypropyl linker (vs. ethyl or methoxyethyl linkers) introduces a stereoelectronic center capable of modulating both conformational flexibility and metabolic liability . These subtle structural differences are known to drive significant divergence in biological activity within the 1-benzo[b]thiophene chemotype, making blind substitution a high-risk strategy for research reproducibility [1].

Furan-2-carboxamide regioisomer may alter hydrogen-bonding geometry and target interaction.
Ethyl or methoxyethyl linker analogs lack the hydroxyl group, potentially shifting solubility and metabolic stability.
Benzofuran core replacement may exhibit lower CB1 potency in class-level context; sulfur atom is a pharmacophoric element.

Quantitative Evidence Guide: N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide Differentiation Dimensions


Regioisomeric Carboxamide Position: Furan-3-carboxamide vs. Furan-2-carboxamide Analogs

The target compound bears the carboxamide substituent at the 3-position of the furan ring, distinguishing it from the furan-2-carboxamide isomer (CAS 2034471-20-8). This regioisomeric variation alters the spatial orientation of the amide bond relative to the benzothiophene-hydroxypropyl scaffold. The molecular formula (C16H15NO3S) and molecular weight (301.4 g/mol) are identical between the two isomers, necessitating analytical confirmation (e.g., NMR, HPLC retention time) for procurement verification .

Regioisomeric Carboxamide Position
Class-level
Furan-3-carboxamide (target) vs furan-2-carboxamide isomer; identical molecular formula (C16H15NO3S, 301.4 g/mol), different connectivity.
Regioisomer identity must be analytically confirmed; biological data may diverge.
No differential bioactivity data available from public sources.
medicinal chemistry regioisomerism structure-activity relationship

Hydroxypropyl Linker: Stereoelectronic Differentiation from Ethyl and Methoxyethyl Linker Analogs

The target compound features a 2-hydroxypropyl linker connecting the benzothiophene core to the furan-3-carboxamide, a structural element absent in simpler ethyl-linked or methoxyethyl-linked analogs (e.g., CAS 2034378-21-5 and analogs within the benzothiophene-2-carboxamide series). The hydroxyl group introduces a hydrogen-bond donor, increases topological polar surface area, and creates a chiral center, all of which can influence solubility, membrane permeability, and metabolic oxidation. Comparative data for this specific linker within the subclass are not publicly available through non-excluded sources [1].

Hydroxypropyl Linker Differentiation
Class-level
Hydroxypropyl linker introduces H-bond donor and chiral center; absent in ethyl or methoxyethyl analogs.
Linker identity influences solubility and metabolic liability; class-level SAR suggests non-interchangeability.
No direct experimental PK comparison available.
linker chemistry metabolic stability conformational analysis

Benzothiophene Core vs. Benzofuran Core: Divergent CB1 Agonist Structure-Activity Relationships

Moloney et al. (2008) demonstrated that within the 2,3-substituted 1-benzo[b]thiophene and benzofuran series, replacement of the benzothiophene sulfur atom with oxygen (benzofuran) consistently reduced CB1 receptor potency. Although the target compound itself is not explicitly listed in the publication, the class-level SAR indicates that the benzothiophene sulfur atom contributes to van der Waals contacts and polarizability that enhance receptor binding. For representative analogs in the series, benzothiophene derivatives exhibited CB1 EC50 values 2- to 10-fold lower (more potent) than their benzofuran counterparts in [35S]GTPγS functional assays [1].

Benzothiophene vs Benzofuran Core
Reported
Benzothiophene analogs exhibited 2–10× lower CB1 EC50 than benzofuran counterparts in [35S]GTPγS assay (Moloney et al. 2008).
Benzothiophene sulfur is pharmacophoric; supports CB1 potency in class-level SAR.
Specific EC50 for CAS 2034471-54-8 not publicly available.
cannabinoid receptor CB1 agonist heterocyclic SAR

Structural Uniqueness: Absence of 2,5-Dimethyl Substitution on Furan Ring vs. 2,5-Dimethylfuran Analog

A structurally proximal analog, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide (CAS 2034262-92-3), incorporates two methyl groups on the furan ring. The target compound (CAS 2034471-54-8) lacks these methyl substituents, resulting in a lower molecular weight (301.4 vs. 329.4 g/mol), reduced steric bulk, and different electronic properties. The 2,5-dimethyl substitution is known to block potential metabolic oxidation sites on the furan ring, while the unsubstituted furan in the target compound retains greater susceptibility to cytochrome P450-mediated metabolism. This difference can be exploited in experimental designs requiring distinct metabolic profiles [1].

Unsubstituted vs 2,5-Dimethylfuran
Data to verify
Target lacks methyl groups; MW 301.4 vs 329.4 for 2,5-dimethylfuran analog. Predicted higher CYP-mediated furan oxidation.
Unsubstituted furan may be more metabolically labile; supports metabolic probe selection.
In silico prediction; no direct experimental stability data.
substituent effects metabolic stability steric hindrance

Application Scenarios: N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide in Scientific Research and Procurement


CB1 Receptor Probe and Tool Compound for Cannabinoid Pharmacology

Based on the class-level CB1 agonist SAR established by Moloney et al. (2008) for 1-benzo[b]thiophene derivatives, this compound serves as a candidate scaffold for CB1 receptor functional assays. Its benzothiophene core is associated with enhanced potency relative to benzofuran isosteres [1]. Researchers developing CB1-targeted tool compounds should select this benzothiophene-furan-3-carboxamide chemotype to maintain consistency with published SAR trends, and should analytically confirm regioisomeric identity (furan-3- vs. furan-2-carboxamide) before biological testing.

Metabolic Lability Probe for Cytochrome P450 Oxidation Studies

The unsubstituted furan ring in this compound (CAS 2034471-54-8) contains oxidatively labile positions absent in the 2,5-dimethylfuran analog (CAS 2034262-92-3), making it suitable as a metabolic probe to study furan oxidation kinetics and cytochrome P450 isoform selectivity [2]. This differentiation is critical for ADME scientists comparing metabolic soft-spot profiles within congeneric series.

Regioisomeric Reference Standard for Analytical Method Development

Because this compound shares identical molecular formula and nominal mass with its furan-2-carboxamide regioisomer (CAS 2034471-20-8), it functions as a necessary reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving these positional isomers . Quality control and analytical development groups should procure both isomers to establish system suitability and method specificity.

Structure-Activity Relationship (SAR) Expansion of Benzothiophene-Furan Hybrid Molecules

Medicinal chemistry teams exploring the benzothiophene-furan-3-carboxamide chemotype for anti-inflammatory, cannabinoid, or potassium channel blocking applications can systematically profile this compound as a baseline unsubstituted furan reference. Comparative data with 2,5-dimethylfuran (CAS 2034262-92-3), benzofuran core, or alternative linker variants enable deconvolution of substituent contributions to potency, selectivity, and ADME properties [1][2].

Application
Selection Property
Validation Focus
CB1 receptor functional assay probe
Benzothiophene core selectivity profile
CB1 potency trends relative to benzofuran isosteres
Metabolic lability probe for CYP oxidation
Unsubstituted furan ring lability
Intrinsic clearance and CYP isoform mapping
Regioisomeric reference standard for analytics
Furan-3-carboxamide regioisomeric identity
HPLC/LC-MS method resolution of positional isomers
SAR expansion of benzothiophene-furan hybrids
Baseline furan substitution pattern
Deconvolution of substituent effects on potency and ADME
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